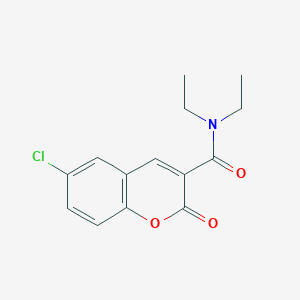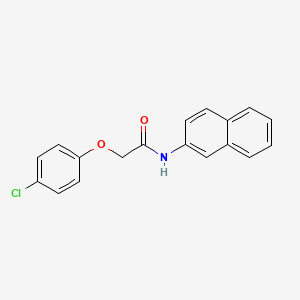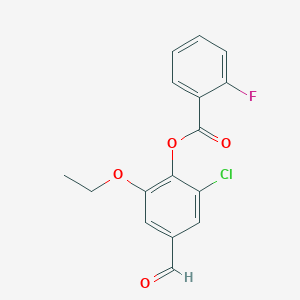
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide, also known as ICRF-193, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer drug. It belongs to a class of compounds called topoisomerase II inhibitors, which are known to interfere with the DNA replication process and prevent the growth of cancer cells.
作用機序
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. By preventing the enzyme from functioning properly, this compound disrupts the DNA replication process and prevents cancer cells from dividing and growing. This mechanism of action has been well-studied and is believed to be the primary reason for the anti-cancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, it has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it has a well-established synthesis method and has been extensively studied for its anti-cancer properties. This makes it a valuable tool for researchers who are studying the mechanisms of cancer and developing new anti-cancer drugs. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain large quantities of the compound, and it may not be suitable for all types of experiments.
将来の方向性
There are many potential future directions for research on 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide. One area of research could be the development of new synthesis methods that are more efficient and produce higher yields of the compound. Another area of research could be the development of new anti-cancer drugs that are based on the structure of this compound. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications in the treatment of other diseases. Overall, there is still much to be learned about this compound, and it is an exciting area of research with many potential applications.
合成法
The synthesis of 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 6-chloro-2-hydroxybenzaldehyde with diethyl malonate to form a chromene intermediate. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form the final product, this compound. The synthesis method has been well-established and has been used to produce large quantities of this compound for research purposes.
科学的研究の応用
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use as an anti-cancer drug. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.
特性
IUPAC Name |
6-chloro-N,N-diethyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-3-16(4-2)13(17)11-8-9-7-10(15)5-6-12(9)19-14(11)18/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBGQOFLGZTMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)


![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)
![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)


![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)
![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)